molecular formula C19H22N2O B7854337 (4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol

(4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B7854337
M. Wt: 294.4 g/mol
InChI Key: GDTXLLKXZIVJCC-UHFFFAOYSA-N
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Description

(4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol is an organic compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 4-tert-butylbenzaldehyde with 1-methyl-1H-benzo[d]imidazole in the presence of a suitable reducing agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways due to its benzimidazole core. Benzimidazole derivatives are known to bind to DNA, inhibit enzymes, and disrupt cellular processes, which could explain the compound’s potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzimidazolemethanol
  • 5-Aminobenzimidazole
  • 2-Aminoimidazole
  • 2-Hydroxybenzimidazole

Uniqueness

(4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the tert-butylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and may contribute to its specific properties and applications .

Properties

IUPAC Name

(4-tert-butylphenyl)-(1-methylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-19(2,3)14-11-9-13(10-12-14)17(22)18-20-15-7-5-6-8-16(15)21(18)4/h5-12,17,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTXLLKXZIVJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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